molecular formula C8H10O3 B1625453 3-Ethoxybenzene-1,2-diol CAS No. 32867-76-8

3-Ethoxybenzene-1,2-diol

Cat. No.: B1625453
CAS No.: 32867-76-8
M. Wt: 154.16 g/mol
InChI Key: SNQQVDWJMIHXPC-UHFFFAOYSA-N
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Description

3-Ethoxybenzene-1,2-diol is a substituted catechol derivative featuring a hydroxyl group at positions 1 and 2 of the benzene ring and an ethoxy group at position 3. While direct references to this compound are absent in the provided evidence, structural analogs such as 4-allylbenzene-1,2-diol () and 4-(3-ethylthiophen-2-yl)benzene-1,2-diol () highlight the significance of substituent position and type on physicochemical and biological properties.

Properties

IUPAC Name

3-ethoxybenzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,9-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQQVDWJMIHXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495605
Record name 3-Ethoxybenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32867-76-8
Record name 3-Ethoxybenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparison with Benzene-1,2-diol Derivatives

Substituent Position and Type

  • Benzene-1,2-diol (Catechol) : The parent compound lacks substituents beyond hydroxyl groups. It exhibits strong antioxidant activity due to its ability to donate hydrogen atoms ().
  • 4-Methylbenzene-1,2-diol : A methyl group at position 4 increases steric hindrance and lipophilicity, enhancing stability in hydrophobic environments ().
  • 4-Allylbenzene-1,2-diol : The allyl group at position 4 confers potent antibacterial activity against Xanthomonas oryzae (Xoo), with 72.73% protective efficacy at 1335 µmol/L ().
  • 3-Ethoxybenzene-1,2-diol (Inferred) : The ethoxy group at position 3 may reduce hydrogen-bonding capacity compared to hydroxyl-rich analogs but improve metabolic resistance due to decreased enzymatic cleavage.

Key Structural Differences

Compound Substituent(s) Key Property Reference
Benzene-1,2-diol None High antioxidant activity, polar solubility
4-Methylbenzene-1,2-diol Methyl at C4 Enhanced stability in hydrophobic matrices
4-Allylbenzene-1,2-diol Allyl at C4 Strong antibacterial activity (72.73% efficacy vs. Xoo)
3-Ethoxybenzene-1,2-diol Ethoxy at C3 (Inferred) Likely reduced polarity, improved lipophilicity

Acetalization/Ketalization Efficiency

Aliphatic diols like ethane-1,2-diol and propane-1,2-diol exhibit high reactivity in acetalization/ketalization reactions under cobalt-based catalysis (). For example:

  • Cyclohexanone + ethane-1,2-diol → 99.2% conversion (Table 3, ).
  • Propane-1,2-diol shows similar efficiency (99.2% conversion).

In contrast, aromatic diols like 3-Ethoxybenzene-1,2-diol are less reactive in such reactions due to aromatic ring stabilization and reduced nucleophilicity of hydroxyl groups.

Chirality and Functionalization

  • (S)-3-Butene-1,2-diol : A chiral aliphatic diol with applications in asymmetric synthesis ().
  • 3-Ethoxybenzene-1,2-diol: Non-chiral but may serve as a scaffold for chiral catalysts or ligands due to its rigid aromatic core.

Antibacterial and Antifungal Activity

  • 4-Allylbenzene-1,2-diol : Exhibits superior protective efficacy (72.73%) against Xoo compared to kasugamycin (53.03%) ().
  • 4-(3-Hydroxybutan-2-yl)-3-methylbenzene-1,2-diol : Active against methicillin-resistant Staphylococcus aureus (MRSA) ().
  • 3-Ethoxybenzene-1,2-diol (Inferred): Potential antimicrobial activity may depend on ethoxy group interactions with bacterial membranes.

Anticancer Activity

  • Aza-resveratrol analogs (e.g., 4-(E)-iminoethylbenzene-1,2-diol derivatives): Show potent binding to estrogen receptor alpha (ERα) via hydrogen bonding, inhibiting breast cancer cell proliferation ().
  • Chrysene-1,2-diol : Requires metabolic activation for mutagenicity, highlighting the role of diol positioning in bioactivity ().

Hydrogen Bonding and Conformational Dynamics

Hydrogen-Bonding Networks

  • trans-Cyclohexane-1,2-diol : Forms stable hydrogen-bonded conformers, with computational models (e.g., B3LYP) accurately predicting energetics ().
  • 1,2-Diarylated acenaphthene-1,2-diol: Stabilized by non-classical hydrogen bonds (C–H···O, C–H···π) and π-π stacking ().
  • 3-Ethoxybenzene-1,2-diol : The ethoxy group may disrupt intramolecular hydrogen bonds, favoring extended conformations.

Solvent Interactions

  • Aliphatic diols (e.g., ethane-1,2-diol) are highly soluble in polar solvents.
  • Aromatic diols like 3-Ethoxybenzene-1,2-diol likely exhibit lower solubility in water but enhanced solubility in organic solvents.

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